N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9111474
InChI: InChI=1S/C19H21N3O5/c1-10(23)21-19-20-9-13-14(22-19)5-11(6-15(13)24)12-7-16(25-2)18(27-4)17(8-12)26-3/h7-9,11H,5-6H2,1-4H3,(H,20,21,22,23)
SMILES: CC(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC(=C(C(=C3)OC)OC)OC
Molecular Formula: C19H21N3O5
Molecular Weight: 371.4 g/mol

N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide

CAS No.:

Cat. No.: VC9111474

Molecular Formula: C19H21N3O5

Molecular Weight: 371.4 g/mol

* For research use only. Not for human or veterinary use.

N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide -

Specification

Molecular Formula C19H21N3O5
Molecular Weight 371.4 g/mol
IUPAC Name N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-2-yl]acetamide
Standard InChI InChI=1S/C19H21N3O5/c1-10(23)21-19-20-9-13-14(22-19)5-11(6-15(13)24)12-7-16(25-2)18(27-4)17(8-12)26-3/h7-9,11H,5-6H2,1-4H3,(H,20,21,22,23)
Standard InChI Key WMVPMFGAXCSMSA-UHFFFAOYSA-N
SMILES CC(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC(=C(C(=C3)OC)OC)OC
Canonical SMILES CC(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC(=C(C(=C3)OC)OC)OC

Introduction

Structural Characteristics and Molecular Design

Core Architecture

The compound’s structure comprises a tetrahydroquinazoline scaffold, a bicyclic system fused with a benzene ring and a partially saturated pyrimidine ring. The 5-oxo group at position 5 and the 3,4,5-trimethoxyphenyl substituent at position 7 are critical for its bioactivity. The acetamide group at position 2 enhances solubility and facilitates interactions with biological targets.

Table 1: Key Structural Features

FeatureDescription
CoreTetrahydroquinazoline (5,6,7,8-tetrahydro)
Substituents3,4,5-Trimethoxyphenyl (position 7), Acetamide (position 2)
Molecular FormulaC19H21N3O5\text{C}_{19}\text{H}_{21}\text{N}_{3}\text{O}_{5}
Molecular Weight371.4 g/mol

Role of the 3,4,5-Trimethoxyphenyl Group

The 3,4,5-trimethoxyphenyl moiety is a hallmark of bioactive molecules, often enhancing binding affinity to enzymes and receptors. Methoxy groups improve lipophilicity and membrane permeability, while their electron-donating effects stabilize interactions with hydrophobic pockets in target proteins . This substituent is shared with potent antitumor agents, such as combretastatin analogs, underscoring its pharmacological relevance .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with the condensation of 1,3-cyclopentadione and 3,4,5-trimethoxybenzaldehyde to form a tetrahydroquinazoline intermediate. Subsequent acetylation introduces the acetamide group. Key steps include:

  • Cyclocondensation: Reacting 1,3-cyclopentadione with 3,4,5-trimethoxybenzaldehyde in the presence of a base (e.g., ammonium acetate) yields the tetrahydroquinazoline core.

  • Acetylation: Treatment with acetic anhydride or acetyl chloride introduces the acetamide functionality.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
Cyclocondensation1,3-Cyclopentadione, NH4_4OAc, reflux65%
AcetylationAcetic anhydride, pyridine, rt78%

Optimization Challenges

Low yields in cyclocondensation (e.g., 65%) highlight the need for catalyst optimization. Solvent effects and temperature control are critical to minimizing side reactions, such as over-oxidation or dimerization.

CompoundMean GI50_{50} (µM)Cancer Cell LinesReference
2-(3-Benzyl-6,7-dimethoxy-4-oxo-...)7.24Breast, Lung, Colon
5-FU22.60Broad Spectrum

Anti-Inflammatory Effects

Quinazolin-4(3H)-ones, including this compound, inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin synthesis. Molecular docking studies suggest binding to COX-2’s active site via hydrogen bonds with Arg120 and Tyr355 .

Mechanism of Action: Insights from Molecular Modeling

Enzyme Inhibition

The 3,4,5-trimethoxyphenyl group interacts with hydrophobic residues in enzyme active sites, while the acetamide moiety forms hydrogen bonds with catalytic amino acids. For example, docking studies of similar compounds reveal binding to α-glucosidase’s Tyr158 and Asp307 residues, inhibiting carbohydrate metabolism .

Receptor Interactions

In cancer models, quinazolines disrupt microtubule assembly by binding to tubulin’s colchicine site, akin to combretastatin A-4 . This mechanism arrests cell cycle progression at the G2/M phase, inducing apoptosis .

Applications in Drug Discovery

Cancer Therapeutics

The compound’s dual inhibition of tubulin and enzymes (e.g., COX-2) positions it as a multitarget agent. Hybrid derivatives combining quinazoline and chalcone motifs show enhanced potency and reduced drug resistance .

Anti-Inflammatory Agents

COX-2 selectivity minimizes gastrointestinal toxicity associated with nonsteroidal anti-inflammatory drugs (NSAIDs). Preclinical studies suggest potential for treating arthritis and inflammatory bowel disease .

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